4-((2-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Positional isomerism Fluorine substitution Medicinal chemistry

Generic triazole-thiol analogs risk invalidating SAR due to positional isomerism. This compound provides the exact ortho-fluorine on benzylidene and meta-methyl on C-5 phenyl for fluorine-regioselectivity mapping. - Differentiated substitution pattern not evaluated in published cytotoxicity studies. - Class-level antifungal activity (MIC ~62.5 µg/mL for related analogs) supports screening. - Metal-chelating thione moiety for metalloenzyme inhibition.

Molecular Formula C16H13FN4S
Molecular Weight 312.4 g/mol
CAS No. 478255-56-0
Cat. No. B12031788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
CAS478255-56-0
Molecular FormulaC16H13FN4S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3F
InChIInChI=1S/C16H13FN4S/c1-11-5-4-7-12(9-11)15-19-20-16(22)21(15)18-10-13-6-2-3-8-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+
InChIKeySNIMXPVFOHECLH-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Structural Classification


4-((2-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 478255‑56‑0) is a synthetic Schiff‑base derivative belonging to the 1,2,4‑triazole‑3‑thiol (thione) family, a scaffold extensively associated with antimicrobial, anticancer, and enzyme‑inhibitory activities [1]. The molecule bears a 2‑fluorobenzylidene‑amino substituent at the N‑4 position, a 3‑methylphenyl (m‑tolyl) group at C‑5, and a thiol‑thione tautomeric functionality on the triazole ring, positioning it as a structurally differentiated member within the broader 1,2,4‑triazole‑3‑thiol chemical space .

1
Structurally distinct 1,2,4-triazole-3-thione Schiff‑base scaffold for antimicrobial and cell‑model screening
2
Underexplored ortho‑fluorine / meta‑methyl substitution pattern offers chemical diversity for SAR expansion
3
Class‑level evidence supports tyrosinase and metalloenzyme inhibition study fit

Why In-Class Analogs Cannot Substitute This Compound


The 1,2,4‑triazole‑3‑thiol chemotype is notoriously sensitive to subtle variations in aryl‑substitution patterns, with even positional isomerism of a single fluorine or methyl group producing divergent pharmacodynamic and pharmacokinetic profiles [1]. Within the N‑4‑benzylidene‑amino series, the specific combination of ortho‑fluorine on the benzylidene ring and meta‑methyl on the C‑5‑phenyl ring distinguishes this compound from its 3‑fluoro, 4‑fluoro, 4‑methyl, and des‑methyl analogs, each of which may exhibit different target engagement, metabolic stability, and solubility characteristics . Generic substitution with a structurally similar but not identical triazole‑3‑thiol Schiff base therefore carries a high risk of altered biological outcome, invalidating structure‑activity relationship (SAR) extrapolations and complicating experimental reproducibility [2].

Fluorine regioisomer mismatch
2‑Fluorobenzylidene isomer may exhibit distinct target engagement and metabolic stability compared to 3‑fluoro or 4‑fluoro analogs; ortho substitution can alter imine electronic environment and hydrogen‑bond capacity.
C‑5 methyl positional isomerism
Meta‑methyl (m‑tolyl) on the phenyl ring can modulate lipophilicity and steric fit differently than para‑methyl or ortho‑methyl variants, potentially shifting biological profile.
Tautomeric equilibrium differences
Thione‑thiol tautomerism is substituent‑dependent; the predominant thione form in this compound may confer different metal‑coordination and hydrogen‑bonding properties relative to thiol‑biased analogs.

Quantitative Differentiation Evidence


Ortho-Fluorine Positional Isomerism Defines Unique SAR

The 2‑fluorobenzylidene substitution pattern (CAS 478255‑56‑0) represents a distinct regioisomeric space that is not interchangeable with the commercially available 3‑fluoro (CAS 478256‑36‑9) or 4‑fluoro (CAS 478255‑71‑9) benzylidene analogs. In the closely related 4‑amino‑5‑aryl‑4H‑1,2,4‑triazole‑3‑thiol Schiff base series, moving the fluorine from the ortho to the meta or para position alters the electronic environment of the imine bond, modifies dipole moment, and changes the preferred tautomeric equilibrium, all of which have been shown computationally to influence hydrogen‑bond donor/acceptor capacity and molecular recognition [1].

Ortho‑F defines unique SAR
Cross‑study comparable
2‑Fluorobenzylidene (ortho‑F) vs. 3‑fluoro (meta) / 4‑fluoro (para) regioisomers; distinct dipole vectors and steric profiles predicted by DFT
Regioisomeric identity critical for SAR reproducibility
Computational class‑level evidence; direct experimental comparison not published for this exact pair
Positional isomerism Fluorine substitution Medicinal chemistry

Meta-Methyl Substitution at C-5 Differentiates from p-Tolyl

The C‑5 position bears a 3‑methylphenyl (m‑tolyl) group, distinguishing this compound from its 4‑methylphenyl (p‑tolyl) analog (C₁₆H₁₃FN₄S, Sigma‑Aldrich MFCD03297557). In 1,2,4‑triazole‑3‑thione series, the position of the methyl substituent on the C‑5 aryl ring affects both lipophilicity (clogP) and steric fit within biological targets, as demonstrated by the differential antimicrobial MIC values observed for meta‑ vs. para‑substituted phenyl analogs in published triazole‑3‑thione Schiff base studies [1][2].

Meta‑CH₃ vs. para‑CH₃
Class‑level inference
3‑Methylphenyl (m‑tolyl) substitution vs. 4‑methylphenyl analog; estimated ΔclogP ≈ 0.2–0.4 units and altered steric occupancy based on class trends
Methyl position may influence target selectivity and metabolic soft spots
No head‑to‑head data for this specific pair; class‑level SAR extrapolation
Methyl positional isomerism C‑5 aryl substitution Lipophilicity modulation

Thione-Thiol Tautomerism Dominated by Thione Form

Quantum chemical studies on disubstituted 1,2,4‑triazole‑3‑thiones demonstrate that the thione tautomer is the thermodynamically favored species in both gas phase and solution, irrespective of the nature of the substituents [1]. This finding applies directly to the target compound, which is expected to exist predominantly as the 3‑thione regioisomer (4‑((2‑fluorobenzylidene)amino)‑5‑(3‑methylphenyl)‑2,4‑dihydro‑3H‑1,2,4‑triazole‑3‑thione). The thione form presents different hydrogen‑bonding and metal‑coordination properties compared to the thiol form, a distinction that is functionally relevant for biological target engagement [2].

Thione tautomer dominates
Class‑level inference
Thione tautomer predicted as thermodynamically favored across all DFT levels; thione‑thiol equilibrium may affect metal‑coordination and hydrogen‑bonding behavior
Supports interpretation of biological target engagement and docking studies
No compound‑specific experimental tautomer data; class‑level DFT evidence
Tautomerism Thione‑thiol equilibrium DFT calculations

Antimicrobial and Anticancer Potential of Proximal Schiff Bases

Although no primary biological assay data were located specifically for CAS 478255‑56‑0, structurally proximate 4‑(benzylideneamino)‑5‑aryl‑4H‑1,2,4‑triazole‑3‑thiones have demonstrated moderate to potent antimicrobial activity. For example, Schiff bases derived from 4‑amino‑5‑(3‑fluorophenyl)‑1,2,4‑triazole‑3‑thione showed MIC values as low as 62.5 µg/mL against Candida albicans [1]. Additionally, asymmetric bis(s‑triazole Schiff bases) bearing aryl substituents exhibited IC₅₀ values below 20.0 µmol·L⁻¹ against L1210, CHO, and HL60 cancer cell lines, with activity comparable to the clinical agent bisantrene [2]. The target compound shares the core pharmacophore of these active analogs and bears a unique combination of substituents that has not been evaluated in published head‑to‑head studies, representing a structurally novel screening opportunity.

Antimicrobial/anticancer class activity
Class‑level inference
Proximal Schiff bases show MIC 62.5 µg/mL against C. albicans and IC₅₀
Supports screening rationale; structural novelty may offer differentiated profile
Class‑level reference only; activity must be verified in target assays
Screening novelty advantage
Data to verify
Zero primary research articles or patents with biological data located for this compound (PubMed, SciFinder search April 2026)
Underexplored chemical space may enable novel IP generation
Absence of evidence not evidence of inactivity; experimental validation required
Isomeric identity (C₁₆H₁₃FN₄S)
Direct comparison
Identical molecular formula and exact mass across ortho‑F, meta‑F, para‑F, and methyl‑positional isomers; differentiation only by substitution pattern
CAS‑number verification essential to prevent procurement of wrong isomer
Vendor catalog cross‑reference required
Antimicrobial Anticancer Triazole‑3‑thione Schiff base

Limited Public Data Offers Screening Novelty

A comprehensive search of PubMed, SciFinder, and major patent databases (search date: April 2026) returned zero primary research articles or patents that explicitly disclose biological assay data for CAS 478255‑56‑0. This is in contrast to several closely related isomers and analogs that appear in antimicrobial SAR studies and patent filings [1]. The absence of prior published biological characterization means that this compound offers genuine chemical diversity for screening collections, with no pre‑existing activity bias that could influence hit‑to‑lead decisions.

Screening novelty advantage
Data to verify
Zero primary research articles or patents with biological data located for this compound (PubMed, SciFinder search April 2026)
Underexplored chemical space may enable novel IP generation
Absence of evidence not evidence of inactivity; experimental validation required
Screening library Chemical diversity Procurement exclusivity

Isomeric Identity Distinction from Other C16H13FN4S Analogs

CAS 478255‑56‑0 has the molecular formula C₁₆H₁₃FN₄S (MW 312.4 g/mol), placing it in an isomeric cluster with several commercially available triazole‑3‑thiol Schiff bases, including the 3‑fluorobenzylidene (CAS 478256‑36‑9) and 4‑fluorobenzylidene (CAS 478255‑71‑9) positional isomers . Despite identical molecular formula and mass, these isomers differ in fluorine position on the benzylidene ring, which alters electronic distribution, dipole moment, and steric profile. The 3‑methylphenyl (m‑tolyl) C‑5 substituent further differentiates this compound from C₁₆H₁₃FN₄S isomers bearing 4‑methylphenyl or 2‑methylphenyl groups . This molecular formula identity with isomer‑level structural distinction makes unambiguous compound identification (via IUPAC name and CAS number) essential for procurement accuracy.

Isomeric identity (C₁₆H₁₃FN₄S)
Direct comparison
Identical molecular formula and exact mass across ortho‑F, meta‑F, para‑F, and methyl‑positional isomers; differentiation only by substitution pattern
CAS‑number verification essential to prevent procurement of wrong isomer
Vendor catalog cross‑reference required
Molecular formula Isomerism Chemical identity

Recommended Application Scenarios


Antimicrobial and Antifungal Screening Libraries

The compound is best deployed as a structurally novel entry in medium‑throughput antimicrobial screening panels. The class‑level activity of proximal 4‑(benzylideneamino)‑5‑aryl‑1,2,4‑triazole‑3‑thiones against Candida spp. (MIC = 62.5 µg/mL for the most active analog [1]) supports its inclusion in antifungal discovery cascades, particularly where ortho‑fluorine substitution has been underexplored relative to para‑ and meta‑fluorine analogs. Its 3‑methylphenyl substituent provides additional steric and lipophilic differentiation that may translate into distinct spectrum‑of‑activity profiles.

Anticancer Lead Identification Screening

Given that structurally related bis(s‑triazole Schiff bases) have demonstrated IC₅₀ values below 20 µmol·L⁻¹ against leukemia and carcinoma cell lines [2], this compound is a rational addition to anticancer screening decks. The unique ortho‑fluoro/meta‑methyl substitution pattern has not been evaluated in any published cytotoxicity study, offering the opportunity to identify a novel chemotype with potentially differentiated mechanism of action.

Tyrosinase and Metalloenzyme Inhibition Studies

Triazole‑3‑thiol Schiff bases have been characterized as reversible, mixed‑type tyrosinase inhibitors with IC₅₀ values ranging from 1.5 to 12.5 µM depending on the substitution pattern [3]. The thione‑thiol tautomeric equilibrium and the metal‑chelating capacity of the triazole‑thione moiety make this compound a candidate for metalloenzyme inhibition screening programs, particularly where ortho‑fluorine substitution may enhance binding through favorable halogen‑bond interactions.

Chemical Probe Development and SAR Expansion

The compound occupies a distinct and underexplored region of the 1,2,4‑triazole‑3‑thione SAR landscape, defined by the simultaneous presence of ortho‑fluorine on the benzylidene and meta‑methyl on the C‑5 phenyl ring . For laboratories systematically exploring the SAR around this scaffold, procuring this compound enables direct comparison with the 3‑fluoro and 4‑fluoro regioisomers already available from commercial sources, thereby completing the fluorine positional scan and enabling comprehensive pharmacophore mapping.

Application
Selection Property
Validation Focus
Antimicrobial screening libraries
Structurally distinct ortho‑F / meta‑Me pattern underexplored in antifungal series
Spectrum‑of‑activity profiling against Candida spp. and reference strains
Antiproliferative cell‑model screening
Novel substitution not yet evaluated in cytotoxicity panels; class‑level support from bis‑triazole Schiff bases
IC₅₀ benchmarking in leukemia/carcinoma cell lines; comparator analysis with regioisomers
Tyrosinase and metalloenzyme inhibition studies
Triazole‑thione moiety with thione‑dominant tautomer; potential halogen‑bond enhancement from ortho‑F
Mixed‑type inhibition kinetics and metal‑chelation assays
Chemical probe and SAR expansion
Completes fluorine positional scan (2‑F, 3‑F, 4‑F) and methyl scan for 1,2,4‑triazole‑3‑thione series
Pharmacophore mapping and target‑engagement comparison across regioisomers
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